molecular formula C16H19NO3 B2862870 1-benzoyl-octahydro-1H-indole-2-carboxylic acid CAS No. 120084-07-3

1-benzoyl-octahydro-1H-indole-2-carboxylic acid

Cat. No.: B2862870
CAS No.: 120084-07-3
M. Wt: 273.332
InChI Key: GHOCRGGRRGZNJN-UHFFFAOYSA-N
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Description

1-benzoyl-octahydro-1H-indole-2-carboxylic acid is a compound that belongs to the class of organic compounds known as indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. This compound is characterized by its unique structure, which includes a benzoyl group attached to an octahydroindole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-octahydro-1H-indole-2-carboxylic acid typically involves the reaction of an indole derivative with a benzoyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-octahydro-1H-indole-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

1-benzoyl-octahydro-1H-indole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound’s potential medicinal properties make it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzoyl-octahydro-1H-indole-2-carboxylic acid is unique due to its specific structure, which includes a benzoyl group attached to an octahydroindole ring. This structure imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to other indole derivatives .

Properties

IUPAC Name

1-benzoyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c18-15(11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)10-14(17)16(19)20/h1-3,6-7,12-14H,4-5,8-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOCRGGRRGZNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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